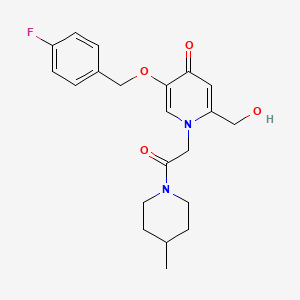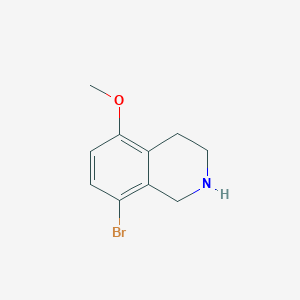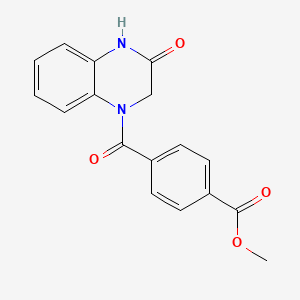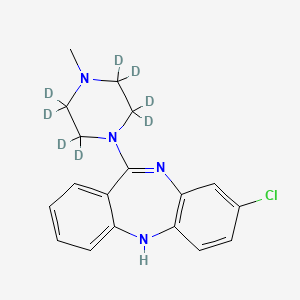
5-((4-fluorobenzyl)oxy)-2-(hydroxymethyl)-1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)pyridin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-((4-fluorobenzyl)oxy)-2-(hydroxymethyl)-1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)pyridin-4(1H)-one is a useful research compound. Its molecular formula is C21H25FN2O4 and its molecular weight is 388.439. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Molecular Structure and Hydrogen Bonding
The molecular structures of derivatives similar to the compound have been studied to understand their hydrogen-bonding characteristics and crystal packing. For instance, Burgess et al. (1998) analyzed the molecular structures of four N-benzyl-substituted 2-ethyl-3-hydroxypyridin-4-ones, revealing hydrogen-bonded dimeric pairs in their crystal structures, which may imply similar interactions for our compound of interest (Burgess, Fawcett, Russell, & Waltham, 1998).
Pharmacological Applications
The compound's structural relatives have been explored for their pharmacological properties. For example, Piccoli et al. (2012) investigated the role of Orexin-1 Receptor mechanisms in compulsive food consumption, suggesting the potential of related compounds in modifying eating behaviors, which could hint at the compound's relevance in similar pharmacological studies (Piccoli et al., 2012).
Metabolic Studies
Research by Zhang et al. (2001) on the metabolism of AG7088, a potent and irreversible inhibitor of rhinovirus 3C protease, can provide insights into the metabolic pathways and potential pharmacokinetics of structurally related compounds, highlighting the importance of understanding the compound's metabolism for therapeutic applications (Zhang et al., 2001).
Synthetic Methodologies
The compound's relevance is also seen in synthetic chemistry, where methods for creating structurally similar compounds have been developed. Boros et al. (2007) described a scalable synthesis for related compounds, which could be pivotal for the large-scale production of potential pharmacologically active derivatives (Boros et al., 2007).
Antimicrobial and Antitumoral Activities
Further research has explored the antimicrobial and anticancer activities of compounds structurally related to our compound of interest. Bayrak et al. (2009) synthesized new 1,2,4-triazoles starting from isonicotinic acid hydrazide, evaluating their antimicrobial activities. This suggests potential antimicrobial applications for similar compounds (Bayrak et al., 2009).
Properties
IUPAC Name |
5-[(4-fluorophenyl)methoxy]-2-(hydroxymethyl)-1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]pyridin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25FN2O4/c1-15-6-8-23(9-7-15)21(27)12-24-11-20(19(26)10-18(24)13-25)28-14-16-2-4-17(22)5-3-16/h2-5,10-11,15,25H,6-9,12-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRNPPXJCMPFTOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CN2C=C(C(=O)C=C2CO)OCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-6-methyl-1-propyl-1,4-dihydroquinolin-4-one](/img/structure/B2969481.png)
![5-(trifluoromethyl)-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazole-4-carboxylic acid](/img/structure/B2969482.png)
![N'-(2-chlorophenyl)-N-({5-[(furan-2-yl)(hydroxy)methyl]thiophen-2-yl}methyl)ethanediamide](/img/structure/B2969483.png)
![N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2-methoxyacetamide](/img/structure/B2969485.png)
![N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(ethylthio)benzamide](/img/structure/B2969487.png)

![2-{8-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}-N-(propan-2-yl)acetamide](/img/structure/B2969490.png)
![2-{[(4-Methylphenyl)(phenyl)methoxy]methyl}oxirane](/img/structure/B2969492.png)
![2-Methyl-2-[2-(2-methylphenyl)-1,3-thiazol-4-yl]propanoic acid](/img/structure/B2969493.png)



